

Technical Support Center: Minimizing Homocoupling in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2024

Compound of Interest

Compound Name:	2-(4-Methoxyphenoxy)aniline
Cat. No.:	B150819

Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination, specifically tailored for the synthesis of complex molecules. This guide is designed for research and development professionals who encounter challenges with side reactions, most notably homocoupling of the aryl halide starting material. Here, we provide practical solutions and mechanistic insights to help you optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling in the context of a Buchwald-Hartwig reaction?

In the Buchwald-Hartwig amination, homocoupling refers to an undesired side reaction where two molecules of the aryl halide (or pseudohalide) start from the same starting material, reduces the yield of the desired C-N coupled product, and complicates purification.

Q2: What are the primary drivers of homocoupling?

Homocoupling is often promoted by several factors. High reaction temperatures and elevated catalyst loadings can favor this side reaction.^[1] The presence of strong bases can also facilitate the formation of organometallic complexes, which are implicated in the mechanism of homocoupling.^{[2][3][4]} Furthermore, the choice of ligand and base plays a critical role. A ligand that is not well-suited for the reaction can compete with the substrate, leading to competing pathways like homocoupling to occur.

Q3: How significantly does homocoupling impact my results?

The impact can range from minor to severe. In some cases, homocoupling may result in a small, easily separable impurity. In more challenging systems, it can lead to a significant loss of yield and purity of the desired product. The presence of a homocoupling byproduct can also affect the overall reaction kinetics and product distribution.

Q4: Is it possible to completely eliminate homocoupling?

While complete elimination can be difficult in some challenging couplings, it is often possible to reduce homocoupling to negligible levels (e.g., <1-2% of the total product). This requires careful optimization of reaction conditions, including temperature, catalyst, and base, and may require the use of specialized catalyst systems.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues observed during experiments and provides a logical workflow to diagnose and resolve them.

Problem 1: Significant formation of a biaryl byproduct (Ar-Ar) is observed via GC/MS or LC/MS.

This is the classic sign of homocoupling dominating your reaction.

Probable Cause A: Reaction Temperature is Too High

- Causality: The rate of homocoupling pathways can have a stronger temperature dependence than the desired C-N coupling. Excessive heat can promote the formation of organometallic complexes, which can facilitate homocoupling.
- Solution:
 - Reduce Temperature Systematically: Decrease the reaction temperature in 5-10 °C increments. Reactions that are run at 100-110 °C can often benefit from a reduction in temperature.
 - Monitor Reaction Progress: At each new temperature, monitor the reaction kinetics. While the overall reaction may be slower, the ratio of product to byproduct may improve.
 - Consider Room Temperature Reactions: For highly reactive substrates, investigate catalyst systems known to be active at room temperature.^[7]

Probable Cause B: Inappropriate Ligand or Catalyst System

- Causality: The ligand is arguably the most critical component for controlling selectivity.[\[9\]](#) Bulky, electron-rich phosphine ligands are designed to be optimal, the L-Pd(Ar)(NR₂) intermediate may be too stable or slow to eliminate, allowing other pathways to take over.

- Solution:

- Switch to Bulky Biarylphosphine Ligands: If you are using older ligands like DPPF or BINAP, switch to modern Buchwald-type ligands such as XPhos or XPhos-G4.
 - Use a Pre-catalyst: Instead of generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst like a monoligated LPd(0) species, leading to cleaner reactions.[\[11\]](#)
 - Screen a Panel of Ligands: There is no single "best" ligand for all substrates. A small screen of 2-3 different bulky biarylphosphine ligands can quickly identify the best choice for your reaction.

Probable Cause C: Presence of Oxygen

- Causality: Even trace amounts of oxygen can be detrimental. Oxygen can react with the Pd(0) catalyst to form palladium peroxo species, which have been implicated in other homocoupling pathways.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[11\]](#)

- Solution:

- Ensure Rigorous Degassing: Solvents must be thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, use a vacuum line or a degassing manifold.
 - Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use glassware that has been dried and purged with the inert gas.
 - Use a Glovebox: For highly sensitive or problematic reactions, performing the entire setup inside a glovebox is the most reliable way to exclude oxygen.

Problem 2: The reaction is clean but shows low conversion, with starting materials largely unreacted.

This indicates an issue with catalyst activity or the fundamental reaction conditions.

Probable Cause A: Inefficient Catalyst Activation or Decomposition

- Causality: The active catalyst in the Buchwald-Hartwig cycle is a monoligated LPd(0) species.[\[6\]](#)[\[10\]](#) If this species is not generated efficiently from Pd(II) sources like Pd(OAc)₂ requires an in situ reduction step which can be unreliable.[\[6\]](#)[\[12\]](#)

- Solution:

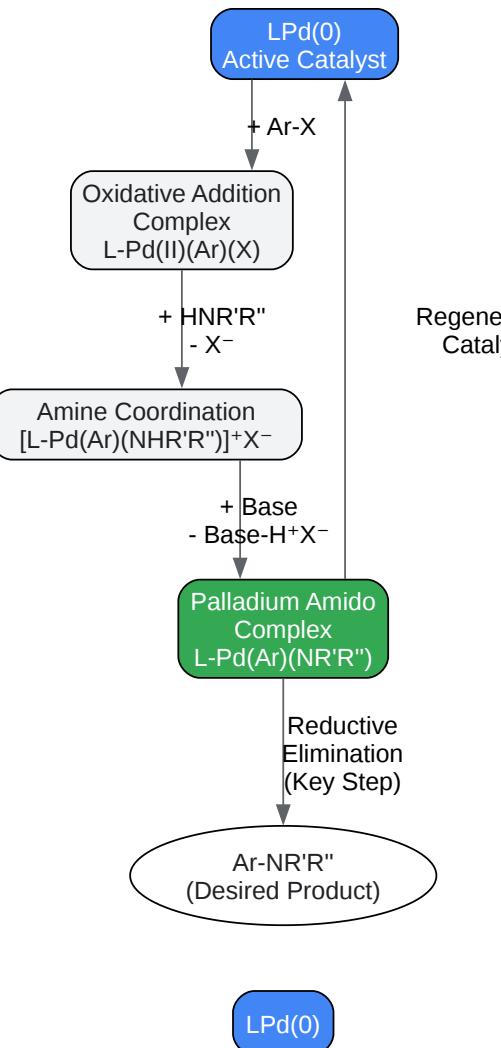
- Switch to a Palladium Pre-catalyst: As mentioned before, using a pre-catalyst (e.g., BrettPhos Pd G3) is the most robust solution.[\[11\]](#) These are specifically designed to be more active and stable than Pd(0) species.
 - Check Reagent Purity: Ensure all reagents, especially the amine and the solvent, are pure and dry. Impurities can act as catalyst poisons.

Probable Cause B: Suboptimal Base Selection

- Causality: The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes the final product. A base that is too strong could decompose sensitive functional groups on your diaryl ether substrate.[\[14\]](#)[\[15\]](#) The solubility and particle size of inorganic bases can also affect the reaction.

- Solution:

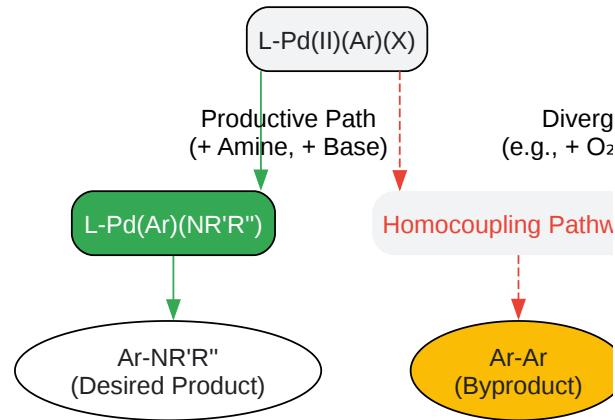
- Screen Different Bases: The most common bases are strong alkoxides like NaOtBu or LHMDS, and weaker inorganic bases like Cs₂CO₃ or K₃PO₄. A good starting point is to use a strong base like Cs₂CO₃ and then consider a weaker base like K₃PO₄ if the reaction is slow or if the starting material is sensitive to strong bases.
 - Consider Base Solubility: Cs₂CO₃ is often favored over K₃PO₄ due to its better solubility in common organic solvents like toluene and dioxane.[\[6\]](#)
 - Grind Inorganic Bases: For large-scale reactions, grinding the inorganic base to a fine powder before use can increase its surface area and improve its reactivity.


Parameter Optimization Summary

Parameter	Recommendation for Minimizing Homocoupling
Ligand	Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPh) [7][10]
Catalyst Source	Use a well-defined palladium pre-catalyst (e.g., G3 or G4 pre-catalysts).[6][11]
Temperature	Start at a moderate temperature (e.g., 80 °C) and adjust downwards if possible
Base	Screen both strong (NaOtBu) and weak (Cs ₂ CO ₃) bases.[6][14]
Atmosphere	Maintain a strictly inert (Ar or N ₂) atmosphere; use degassed solvents.[11]

Mechanistic Insights: The Catalytic Cycle and Competing Pathways

Understanding the mechanism is key to effective troubleshooting. The desired Buchwald-Hartwig cycle is a finely tuned process. Homocoupling represents a competing pathway.


Diagram: Buchwald-Hartwig Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The productive catalytic cycle for Buchwald-Hartwig amination.

Diagram: Competing Homocoupling Pathway

[Click to download full resolution via product page](#)

Caption: Divergence from the main cycle leading to homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Diaryl Ether Amination

This protocol uses a robust pre-catalyst and stringent anaerobic conditions.

- Glassware Preparation: Oven-dry all glassware (reaction vial, stir bar, condenser) overnight at 120 °C and allow to cool under a stream of argon or
- Reagent Preparation:
 - In a glovebox or under a positive pressure of argon, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
 - Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol %).
- Solvent Addition: Add freshly degassed, anhydrous toluene or dioxane via syringe to achieve a final concentration of ~0.1-0.2 M with respect to the
- Reaction Setup: Seal the vial with a PTFE-lined cap. If using a condenser, ensure it is connected to an inert gas line with an oil bubbler outlet.
- Execution:
 - Place the vial in a pre-heated aluminum block on a stirrer hotplate set to 80 °C.
 - Stir the reaction vigorously for the prescribed time (typically 12-24 hours).
- Monitoring & Workup:
 - Monitor the reaction by taking small aliquots (under inert atmosphere) and analyzing by LC/MS or GC/MS to check for product formation and the
 - Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove ino
 - Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Screening Ligands and Bases

For a particularly challenging substrate, a parallel screen is the most efficient optimization method.

- Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual 2 mL vials) in an aluminum block.
- Stock Solutions: Prepare stock solutions of your aryl halide and amine in degassed solvent to ensure accurate and consistent dispensing.
- Dispensing:

- To each designated vial, add the appropriate base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
- Add the appropriate ligand and palladium source/pre-catalyst.
- Dispense the stock solution of starting materials into each vial.
- Execution: Seal the plate or vials, and heat to the desired temperature (e.g., 90 °C) with stirring for 12 hours.
- Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC/MS. Determine the conversion to product and the percentage of

References

- Benchchem. (n.d.). Troubleshooting guide for Buchwald–Hartwig reactions with 4-iodobenzylamine. Retrieved from BenchChem. [https://vertexaisearch.redirect/AUZIYQEkrPrasiqKrOH73x0lclWH2OhQHOTsGPaWuV2OE6wYmKao3VNhbTh7sfPqWySGSvErnTDRXB0vMSDW_XHuostZ-dlipEW6K0sTXR_7Yi7cAuiKml9jO_cF4mhoBSgWw0GQli4ZDW1ewJ96hDG7RcUtlHue4U2v0m1OBqURYqpjnPtzpkdnNmnohqn1Ez6A=]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsabKBdyzSW_BjrBWngmdhkMCF3ke0s1ZxdhMPsXiVosu8xR5TgawdZebJyYhNidbMCBWicWRy8O-W-XnumKohyzkQK9-Hwh3Q2E5j6v0aVymP]
- Amatore, C., Jutand, A., et al. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium P [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGryCy_dB6hVVq-oVvNNtibag-Rn5Wan-apr2RfLzTt4WUKAWhXhmMXLnLTUVsAVqgzYemUXHr5bwlbHouE19EPCJw5so_6FDSuljy7W3smjDt2ikdDrug5v83iysKrk_0lIMGVcJM=]
- Ciofini, I., Adamo, C., et al. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. *The Journal of F* [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYZTVY-N_cHtGrDJ1GB5TExL-2_qZ-UqBOt8OrqjZXwVaf9gVAAFmwf6koUn9XZftke6oOsi2rRTSJ9nFHvVjs3Bl_gkdWK7-bAkiaz]
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald–Hartwig Couplings?. Retrieved from Chemical Insights. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGryCy_dB6hVVq-oVvNNtibag-Rn5Wan-apr2RfLzTt4WUKAWhXhmMXLnLTUVsAVqgzYemUXHr5bwlbHouE19EPCJw5so_6FDSuljy7W3smjDt2ikdDrug5v83iysKrk_0lIMGVcJM=]
- Chemistry LibreTexts. (2023). Buchwald–Hartwig Amination. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsabKBdyzSW_BjrBWngmdhkMCF3ke0s1ZxdhMPsXiVosu8xR5TgawdZebJyYhNidbMCBWicWRy8O-W-XnumKohyzkQK9-Hwh3Q2E5j6v0aVymP]
- PubMed. (n.d.). New insights into the mechanism of palladium-catalyzed allylic amination. Retrieved from PubMed. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr5bZVNrQCGcuzf4j1760X3mkukxQdLW0HuxTgHJExq4XTdoPbsi4Losdq1BS8p73v50M6s0lEeCZDjwcYr0MSvateWUkmlCz1B0lXpE9nKndzExuzcGfp8Ox9IBxFB9PYvQ3tIVDhU1KquCpaesoMEoCVSWVoaOnFqlMWs=>]
- Reddit. (2018). Help troubleshooting a Buchwald–Hartwig amination?. Retrieved from r/chemistry. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr5bZVNrQCGcuzf4j1760X3mkukxQdLW0HuxTgHJExq4XTdoPbsi4Losdq1BS8p73v50M6s0lEeCZDjwcYr0MSvateWUkmlCz1B0lXpE9nKndzExuzcGfp8Ox9IBxFB9PYvQ3tIVDhU1KquCpaesoMEoCVSWVoaOnFqlMWs=>]
- Chemistry Stack Exchange. (2022). Buchwald–Hartwig coupling troubleshooting. Retrieved from Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhaxhCewsbuMhwROgUUHkrpbAaQnq36n7c9g5MtEuQGzHvD_kn2iRnheHQPpGD6Qk0Q-yGXllyDcadT3E8_PDvyAMCGBjUOySQt_swWIZxLRKw7PNP8tlabhYm1hiKqhw9AxKc0B9K2ddXim4n76zL8esOxQ=]
- Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsQZiimciZ2bSNUcGi926q5Yv6PiYAdE9xV67oRsPzj9i4b-VNEeH-793Yi7BkTN3U0C9Zk63Bh9-hftR9rCcxazfTenjPDTel8taol5PV_W6xEwfa6g=]
- National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7X3tIY79CXM1BJyZqMHaVm6QUWYEV3ZEt09CQNI72caOMbrUVnahVBzm6AFiHm_IW2SMUoMU3pHqIWdgGmJQvBpUlsVK]
- ResearchGate. (2014). The Role of the Base in Buchwald–Hartwig Amination. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrty_9y_Nho84912i7_6SuGDuijOjfl3DStCAPKD8OhWg00zrFvzPleqWOB6W7DNdonTF6t1v0_SiOAAyUj9lQh7gxZNSmWGDY09punEA4PIzouvG7HkddhCU1_J7tGvDQkA5p5gJhgejqiRy5w9G8wnxaEv]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7X3tIY79CXM1BJyZqMHaVm6QUWYEV3ZEt09CQNI72caOMbrUVnahVBzm6AFiHm_IW2SMUoMU3pHqIWdgGmJQvBpUlsVK]
- Semantic Scholar. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. Retrieved from Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwxvGEQ3Ob1FKliXjoNC_oXfh_vJLJi0h9Q27IPjMkzDMS_8z-pE77RaJQh5NJy2PYkAWgFs5AWisp9Ur9tfKssRHgZ3NGNWB78rDRKBw2Qf73U_7nza9sRWJxMlt8vuHD95zkg1oBXGotNBK5_jYE_4gomVYQ7cOh47eZqU5akl2CncDy89617bzM76lPfiw9Sm0Hy9nKfzCoRXIIgddVPSvj1z9dnekUA0hkVd4QAAkaBjs=]
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous N. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe704V2mPnr1_EvA4g5ScfAnDvYtVmk4RvCzs03RlmclklOBRjo92x4kyoLIE-pbCfj-OTDxjCoS2PPsafgcxHalAy_y1xepRnsHDVt]
- ResearchGate. (n.d.). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7X3tIY79CXM1BJyZqMHaVm6QUWYEV3ZEt09CQNI72caOMbrUVnahVBzm6AFiHm_IW2SMUoMU3pHqIWdgGmJQvBpUlsVK]
- ResearchGate. (n.d.). Recent Advances in the Buchwald–Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphirane. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmn1SWmUvReRRv4BVWdEAAd6QsCewKc8d0DKN_CEgMM8X-H1HZI]

TI4mhqrbttCQWto8PtiQS_eB1UWUXhO8YaG14zpfNcR-JjCU62NoNCsrFQCRkTBvlktxcxqYy4HorZ-jbX9ZT4gpK_Z-oUbuVuKiBeCtNRxEaww2PAVkS1BnrYC_4TLjPWAjdNdYpSQLM4W6B9fe4P6Oyl_Co5VBUP0lvPPFAVGxPd5G51yRyy8YNDTY--n3CwxNwNL

- ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQECL6sGU4PuY7alWyxXMUOfEzOW6ZU6GSYf1z7dNJNOo0LlqhX8INttKOZx27r8ZrZLwVuI7NaDBxv_ful8eXtHDNfpVNixSaT]
- ACS Publications. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. *Organic Letters*. [<https://vertexaisearch.cloud.google.com/redirect/AUZIYQFs7jb7THoKU1NSuqUPRw9CIHD2npScp1oWwqVPS1Zpd0jCPyPwOW8UJcxhsXSCShutZz3JZpd2dOQzi988ku4aqQswBQyoDE>]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. [https://vertexaisearch.cloud.google.com/redirect/AUZIYPC87JToHvSpiNvnXpTK6LJSb_2psPIQdP9AzHdY6JvfUazHn_Ku8odYlgTdBjeVgK8IYVZc1wgm4hQ4IICdP0z4OnAT0eDM4Ialbugc9zL14Wf]
- PubMed. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from PubMed. [<https://vertexaisearch.cloud.google.com/redirect/AUZIYQFs7jb7THoKU1NSuqUPRw9CIHD2npScp1oWwqVPS1Zpd0jCPyPwOW8UJcxhsXSCShutZz3JZpd2dOQzi988ku4aqQswBQyoDE>]
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/redirect/AUZIYQEMIk2Rn1TUIEb9VSuFHWNDNjnPAGtjzBKvP2JeITYgbTRzzodYq8ksvSgs0dY4Uy3LbBRAq6p_JrT7Ad-WKtc4AHvQrxwCZ9KxB5]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific. [https://vertexaisearch.cloud.google.com/grounding-epsilon/XD1Bcig1WgOxFSVP_9Ymw3goQfZrgtIE5TK9M0mRCUhyG7EdS11xkTqfy2uCDBTeL0x5o044ZNJO9NTelscqafMcY7ylqqq3PLz4hNhKGksfVjQTI]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. | Semantic Scholar [semanticscholar.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings ? - RCS Research Chemistry Services [rcs.wuxiapptec.cc]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Minimizing Homocoupling in Buchwald-Hartwig Amination of Diaryl Ethers]. BenchChem. [<https://www.benchchem.com/product/b150819#minimizing-homocoupling-in-buchwald-hartwig-amination-of-diaryl-ethers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we regard the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address

Ontario

Phone:

Email: